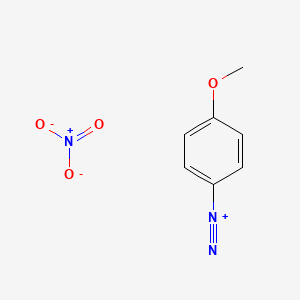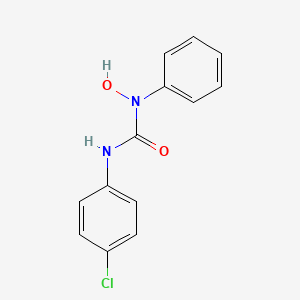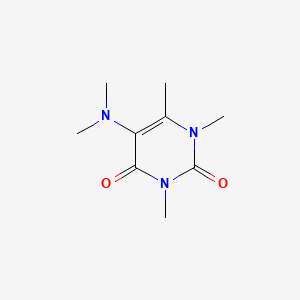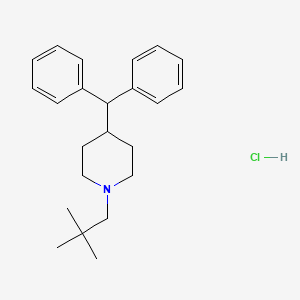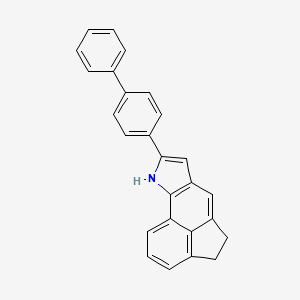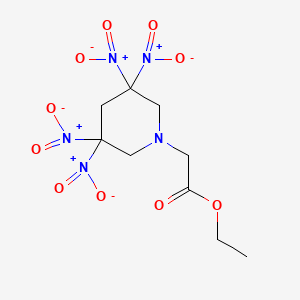
4-(Hexadecyloxy)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexadecyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a hexadecyloxy group and a benzoyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with hexadecanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+Hexadecanol→4-(Hexadecyloxy)benzoyl chloride+HCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(Hexadecyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form 4-(Hexadecyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions.
Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) as a catalyst.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
4-(Hexadecyloxy)benzoic acid: Formed from hydrolysis.
Ketones: Formed from Friedel-Crafts acylation.
科学的研究の応用
4-(Hexadecyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of liquid crystals and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Biology: Used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of 4-(Hexadecyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, leading to the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to attack by nucleophiles.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: A simpler analogue without the hexadecyloxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a hexadecyloxy group.
4-(Octadecyloxy)benzoyl Chloride: Similar structure but with an octadecyloxy group.
Uniqueness
4-(Hexadecyloxy)benzoyl chloride is unique due to the presence of the long hexadecyloxy chain, which imparts different physical and chemical properties compared to its simpler analogues. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
特性
CAS番号 |
41696-88-2 |
|---|---|
分子式 |
C23H37ClO2 |
分子量 |
381.0 g/mol |
IUPAC名 |
4-hexadecoxybenzoyl chloride |
InChI |
InChI=1S/C23H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
InChIキー |
NTFAGGOKDZTKAM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


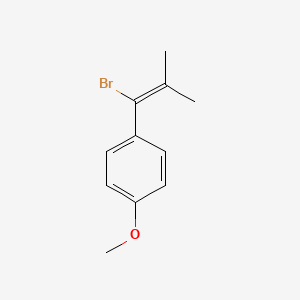



![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
